3-(aminomethyl)adamantan-1-ol hydrochloride
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Overview
Description
3-(Aminomethyl)adamantan-1-ol hydrochloride is a chemical compound with the molecular formula C11H19NO.ClH. It is a derivative of adamantane, a polycyclic hydrocarbon, and features an aminomethyl group and a hydroxyl group attached to the adamantane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)adamantan-1-ol hydrochloride typically involves the following steps:
Starting Material: Adamantane is used as the starting material.
Functionalization: The adamantane undergoes a series of functionalization reactions to introduce the aminomethyl and hydroxyl groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)adamantan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
3-(Aminomethyl)adamantan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)adamantan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Aminoadamantane: Similar structure but lacks the hydroxyl group.
3-Hydroxyadamantane: Similar structure but lacks the aminomethyl group.
1-(Aminomethyl)adamantane: Similar structure but the functional groups are positioned differently.
Uniqueness: 3-(Aminomethyl)adamantan-1-ol hydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the adamantane framework.
Properties
CAS No. |
128487-54-7 |
---|---|
Molecular Formula |
C11H20ClNO |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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